molecular formula C19H19F3N2O2S B2392633 6-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide CAS No. 2034496-16-5

6-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

Cat. No.: B2392633
CAS No.: 2034496-16-5
M. Wt: 396.43
InChI Key: CYJIZNRVWKREBL-UHFFFAOYSA-N
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Description

6-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide, also known as TTT-3002, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Molecular Synthesis

One of the primary research applications of compounds like 6-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves molecular synthesis. For instance, Zhou Yuyan (2014) discussed a one-pot synthesis method involving a compound with a cyano group, which can be utilized as ligand materials for blue phosphorescent OLED dopants (Zhou Yuyan, 2014). Such compounds are of significant interest in the development of organic electronics and photonics, showcasing their utility in crafting materials with specific electronic properties.

Antioxidant Properties and Biological Effects

Nicotinamide, as a core component of compounds like the one , is known for its role in biological systems, particularly in oxidative stress modulation. Kamat & Devasagayam (1999) highlighted nicotinamide's significant inhibition of oxidative damage in rat brain mitochondria, indicating its potential as a potent antioxidant (Kamat & Devasagayam, 1999). This insight is crucial for research into neuroprotective therapies and the understanding of cellular defense mechanisms against oxidative stress.

Corrosion Inhibition

Another intriguing application area is in corrosion inhibition. Chakravarthy, Mohana, & Kumar (2014) synthesized new classes of nicotinamide derivatives and studied their corrosion inhibition effect on mild steel in hydrochloric acid solution. Their findings showed these compounds act as mixed-type corrosion inhibitors, suggesting applications in materials science, especially in the protection of metals (Chakravarthy, Mohana, & Kumar, 2014).

Fluorescent Analog Development

The development of fluorescent analogs of biological molecules represents another application. Barrio, Secrist, & Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, which can be used in various dehydrogenase-catalyzed reactions. This research underscores the potential of nicotinamide derivatives in biochemistry for studying metabolic pathways and enzyme activities (Barrio, Secrist, & Leonard, 1972).

Electrocatalytic Applications

Compounds with nicotinamide cores are also explored for their electrocatalytic properties. Persson & Gorton (1990) investigated the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH), highlighting the potential of nicotinamide derivatives in developing chemically modified electrodes for biosensing and bioelectronic applications (Persson & Gorton, 1990).

Properties

IUPAC Name

6-(thiolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-4-1-13(2-5-15)7-9-23-18(25)14-3-6-17(24-11-14)26-16-8-10-27-12-16/h1-6,11,16H,7-10,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJIZNRVWKREBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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